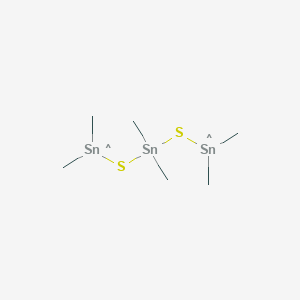
1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl typically involves the reaction of organotin compounds with sulfur-containing reagents under controlled conditions. One common method includes the reaction of hexamethylditin with sulfur to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tin atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of specialized materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but contains silicon instead of tin.
1,1,3,3,5,5-Hexamethylcyclotrimethylenetrisilane: Another silicon-based compound with a similar framework.
Uniqueness
1,1,3,3,5,5-Hexamethyltristannathiane-1,5-diyl is unique due to the presence of tin atoms, which impart distinct reactivity and potential applications compared to silicon-based analogs. This makes it particularly valuable in fields where the specific properties of tin are advantageous.
Properties
CAS No. |
62173-54-0 |
|---|---|
Molecular Formula |
C6H18S2Sn3 |
Molecular Weight |
510.5 g/mol |
InChI |
InChI=1S/6CH3.2S.3Sn/h6*1H3;;;;; |
InChI Key |
GNNDOBBFMWTFOM-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)S[Sn](C)(C)S[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















